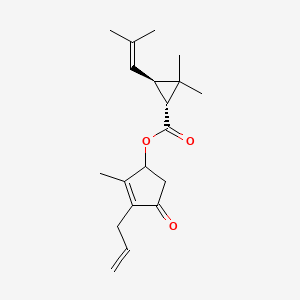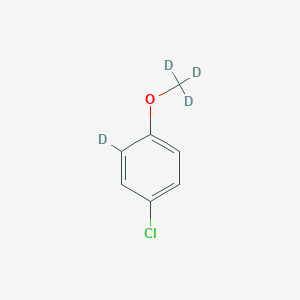
1-Tert-butyl 4-méthyl 3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound often involves multistep chemical reactions starting from basic raw materials such as 5-bromoindole. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, a compound with structural similarities, is synthesized using 5-bromoindole as a starting point. The process typically includes reactions confirmed by techniques such as 1H NMR, 13C NMR, MS, and FT-IR, which ensure the formation of the desired compound (Li-xue Ma et al., 2023).
Molecular Structure Analysis
The molecular structure and conformational stability of similar compounds are often investigated using Density Functional Theory (DFT) and X-ray single crystal diffraction. These studies confirm the molecular geometry and provide insights into the electronic structure, including the molecular electrostatic potential and frontier molecular orbitals, which are critical for understanding the physicochemical properties of the compound (Li-xue Ma et al., 2023).
Applications De Recherche Scientifique
Intermédiaire dans la synthèse des dérivés d'indazole
Ce composé est un intermédiaire significatif des dérivés de 1H-indazole {svg_1}. Les dérivés d'indazole ont été rapportés pour avoir diverses activités biologiques, notamment des effets anticancéreux, antiviraux, antibactériens, antiprotozoaires, antipsychotiques, anti-inflammatoires, analgésiques et de radiosensibilisation {svg_2}.
Réactions de couplage croisé Suzuki-Miyaura
Le composé peut être utilisé dans des réactions de couplage croisé Suzuki-Miyaura {svg_3}. Il s'agit d'une réaction importante et largement utilisée en chimie organique avec des applications en science des polymères et dans les industries des produits chimiques fins et pharmaceutiques {svg_4}.
Préparation des aminothiazoles
Le composé peut être utilisé pour la préparation des aminothiazoles {svg_5}. Les aminothiazoles sont connues pour avoir des effets modulateurs de la γ-sécrétase {svg_6}.
Préparation des amino-pyrido-indol-carboxamides
Le composé peut être utilisé pour la préparation des amino-pyrido-indol-carboxamides {svg_7}. Ces composés sont des inhibiteurs potentiels de JAK2 pour la thérapie des maladies myéloprolifératives {svg_8}.
Préparation des dérivés de pyridine
Le composé peut être utilisé pour la préparation de dérivés de pyridine {svg_9}. Ces dérivés sont connus pour être des inhibiteurs de la signalisation TGF-β1 et de l'activin A {svg_10}.
Préparation des analogues du MK-2461
Le composé peut être utilisé pour la préparation d'analogues du MK-2461 {svg_11}. Ces analogues sont connus pour être des inhibiteurs de la kinase c-Met pour le traitement du cancer {svg_12}.
Mécanisme D'action
Mode of Action
The presence of the 1,3,2-dioxaborolane group suggests it may be involved in boron-mediated reactions, such as the suzuki-miyaura cross-coupling reaction .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds containing a 1,3,2-dioxaborolane group are often used in organic synthesis, particularly in cross-coupling reactions . These reactions can lead to the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Pharmacokinetics
Given its molecular weight of 377.29 , it falls within the range generally considered favorable for oral bioavailability. Other factors such as solubility, permeability, and metabolic stability would also influence its pharmacokinetic profile .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a cool place (0-10°C) . Additionally, the compound’s efficacy could be influenced by the pH of its environment, as pH can affect a compound’s ionization state and, consequently, its interaction with biological targets.
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-14(22-28-20(4,5)21(6,7)29-22)16-13(17(24)26-8)10-9-11-15(16)23/h9-12H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUCCQRPBRAWJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC(=C23)C(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682317 |
Source


|
| Record name | 1-tert-Butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256359-97-3 |
Source


|
| Record name | 1H-Indole-1,4-dicarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) 4-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)


![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)